3-Bromoquinoline 1-oxide
Overview
Description
3-Bromoquinoline 1-oxide: is a chemical compound with the molecular formula C9H6BrNO It is a derivative of quinoline, where a bromine atom is substituted at the third position and an oxygen atom is bonded to the nitrogen atom, forming an N-oxide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoquinoline 1-oxide typically involves the bromination of quinoline followed by oxidation. One common method includes the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 3-bromoquinoline is then oxidized using hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of quinoline derivatives with additional oxygen functionalities.
Reduction: Reduction of the N-oxide group can be achieved using reducing agents such as zinc and acetic acid, resulting in the formation of 3-bromoquinoline.
Substitution: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Zinc and acetic acid
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Quinoline derivatives with additional oxygen functionalities
Reduction: 3-Bromoquinoline
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: 3-Bromoquinoline 1-oxide is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Bromoquinoline 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the oxidative state of biological molecules. The bromine atom can undergo substitution reactions, allowing the compound to form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3-Bromoquinoline: Lacks the N-oxide group, making it less reactive in redox reactions.
Quinoline N-oxide: Lacks the bromine atom, resulting in different substitution patterns and reactivity.
4-Bromoquinoline 1-oxide: Bromine atom is at the fourth position, leading to different chemical properties and reactivity.
Uniqueness: 3-Bromoquinoline 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-bromo-1-oxidoquinolin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7-3-1-2-4-9(7)11(12)6-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LANTXZGXVINCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=[N+]2[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355900 | |
Record name | 3-bromoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22615-00-5 | |
Record name | 3-bromoquinoline 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-bromoquinoline 1-oxide be used to synthesize complex molecules?
A2: Yes, this compound can act as a versatile building block in organic synthesis. For example, reacting it with Meldrum's acid in the presence of acetic anhydride produces 5-(2-quinolyl)-Meldrum's acid. [] This reaction highlights the potential of this compound for generating diverse quinoline derivatives, which are valuable scaffolds in medicinal chemistry and drug discovery.
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